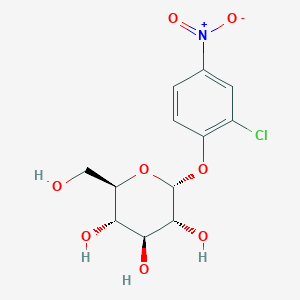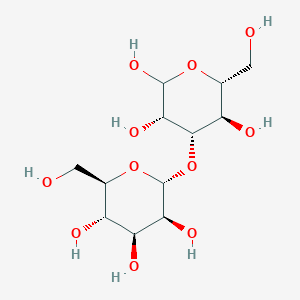
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Descripción general
Descripción
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as N-acetylglucosamine methyl ester, is a chemical compound that belongs to the family of N-acetylglucosamine derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies : Verhoeven and Schwyzer (1972) demonstrated that the methyl 2-acetamido-6-O-(N-methyl-isonicotinylium)-2-deoxy-beta-D-glucopyranoside ion exhibits binding modes analogous to lysozyme in solution. This suggests its potential use in understanding enzyme-inhibitor interactions (Verhoeven & Schwyzer, 1972).
Synthesis of Biomedicine Compounds : Cai, Ling, and Bundle (2009) presented an efficient method for synthesizing 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose. These compounds hold potential applications in biomedicine (Cai, Ling, & Bundle, 2009).
Cell Wall Component Synthesis : Warren, Nasir-ud-din, and Jeanloz (1978) synthesized derivatives of methyl 2-acetamido-3-O-allyl-2-deoxy-4-O-methyl-beta-D-glucopyranoside, a key component of the Micrococcus lysodeikticus cell wall. This has implications for understanding cell wall structures (Warren, Nasir-ud-din, & Jeanloz, 1978).
Therapeutic Compound Creation : Ljevakovic, Tomić, and Tomašić (1988) explored selective pivaloylation of 2-acetamido-2-deoxy sugars and their methyl glycosides, creating new compounds with potential therapeutic applications (Ljevakovic, Tomić, & Tomašić, 1988).
Vaccine Development : Yeung, Hill, Janicka, and Petillo (2000) synthesized hyaluronan trisaccharides, which could enable the development of vaccines against specific pathogens (Yeung, Hill, Janicka, & Petillo, 2000).
Conformational Studies : Hu, Zhang, Oliver, and Serianni (2011) examined the conformational properties of methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside dihydrate, contributing to our understanding of carbohydrate chemistry (Hu, Zhang, Oliver, & Serianni, 2011).
Mecanismo De Acción
Target of Action
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)acetamide, primarily targets DNA and RNA in bacterial cells . It also binds to cardiac channels and inhibits their activity .
Mode of Action
This compound interacts with its targets by binding to them. It inhibits bacterial growth by binding to DNA and RNA, thereby inhibiting transcription, translation, and replication . When it binds to cardiac channels, it inhibits their activity .
Biochemical Pathways
It is known that the compound’s interaction with dna and rna disrupts the normal functioning of bacterial cells, leading to their inhibition .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of bacterial growth and the disruption of cardiac channel activity . This can lead to a decrease in bacterial populations and changes in cardiac function.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside plays a role in biochemical reactions, particularly as a substrate for certain enzymes . It interacts with enzymes such as β-hexosaminidases . The nature of these interactions involves the enzymatic cleavage of the compound, leading to the release of other molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components . For instance, it has been shown to inhibit bacterial growth by binding to DNA and RNA, as well as inhibit transcription, translation, and replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-JGKVKWKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside considered a valuable building block in carbohydrate synthesis?
A: This compound serves as a key starting material for synthesizing various complex carbohydrates, including those found in biologically relevant molecules like glycosaminoglycans []. Its structure, containing a readily modifiable glucosamine unit, makes it particularly suitable for further derivatization. For instance, researchers have successfully synthesized rare 2-acetamido-2-deoxy-β-D-hexopyranosides using Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside as the foundation [].
Q2: How does the structure of Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside impact its use in understanding glycosaminoglycan conformation?
A: Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a model compound for studying the more complex glycosaminoglycans like chondroitin sulfates and hyaluronate []. By analyzing the NMR spectra of this simpler molecule and comparing it to the spectra of glycosaminoglycans, researchers gain insights into the conformational preferences of these larger sugar chains. This is particularly valuable in understanding the impact of substitutions and linkages on the overall 3D structure of these biologically important molecules.
Q3: What are the potential applications of research utilizing Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside in drug discovery?
A3: Research utilizing Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside can contribute to developing novel therapeutics targeting glycosaminoglycan-related biological processes. By understanding the structure-function relationships of these molecules, scientists can design inhibitors or modulators of enzymes involved in glycosaminoglycan synthesis or degradation. These could potentially lead to treatments for diseases such as osteoarthritis or cancer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)
